CBF1 was first identified in Saccharomyces cerevisiae (yeast) as a basic helix-loop-helix transcription factor that binds to centromeres. Its gene encodes a protein that interacts with DNA to regulate gene expression related to sulfur metabolism and other cellular pathways. In plants, CBF1 is classified under the APETALA2/ethylene response element binding protein family, which is involved in various developmental processes and environmental responses .
The synthesis of CBF1 can be achieved through recombinant DNA technology. Typically, the gene encoding CBF1 is cloned into an expression vector, such as pET or pACT-11, and transformed into Escherichia coli or yeast cells for protein production. The following steps outline the general procedure:
The purification process often includes several steps:
The CBF1 protein features a basic helix-loop-helix domain that facilitates its interaction with DNA. This domain is critical for its role as a transcription factor. In addition to the helix-loop-helix structure, CBF1 contains an acidic activation domain that enhances its transcriptional activity.
The molecular weight of CBF1 is approximately 24 kDa, and it has been shown to localize within the nucleus due to a nuclear localization sequence present in its structure . Structural studies have revealed that CBF1 can bend DNA upon binding, which may influence the transcriptional regulation of target genes.
CBF1 participates in various biochemical reactions primarily related to gene transcription regulation:
Experimental techniques such as electrophoretic mobility shift assays (EMSAs) are commonly employed to study the binding characteristics of CBF1 to DNA. These assays help determine the affinity and specificity of CBF1 for different DNA motifs under varying conditions .
CBF1 functions primarily as a transcription factor that regulates gene expression by binding to specific DNA sequences. Upon binding, it can recruit other cofactors necessary for initiating or repressing transcription.
Research indicates that phosphorylation plays a significant role in modulating the activity of CBF1. Different phosphorylation states lead to variations in binding affinities and target gene regulation . For instance, phosphorylated forms of CBF1 may exhibit distinct binding properties compared to unphosphorylated forms.
CBF1 exhibits typical properties associated with nuclear proteins:
Chemically, CBF1 contains several functional groups that contribute to its interaction with DNA:
CBF1 has several applications in scientific research:
The CBF1 protein (Centromere Binding Factor 1) in Saccharomyces cerevisiae features a conserved basic helix-loop-helix (bHLH) domain that mediates DNA binding and dimerization. This domain comprises two α-helices separated by a flexible loop, enabling conformational adaptability. The N-terminal basic region directly contacts the DNA major groove, while the C-terminal helices facilitate dimerization with partner proteins [1] [5]. Adjacent to the bHLH domain, a leucine zipper motif stabilizes homodimeric or heterodimeric complexes through hydrophobic interactions of regularly spaced leucine residues. This architecture allows CBF1 to form multifunctional complexes, such as with the bZIP transcription factors Met4 and Met28, essential for sulfur metabolism regulation [2].
Table 1: Key Structural Domains of CBF1
Domain | Amino Acid Position | Function | Interaction Partners |
---|---|---|---|
Basic region | 1-15 | DNA major groove binding | E-box sequences |
Helix-loop-helix | 16-60 | Dimerization scaffold | bHLH proteins (e.g., Tye7) |
Leucine zipper | 61-90 | Dimer stabilization | Met4, Met28 |
CBF1 recognizes E-box motifs (5´-CACGTG-3´) in genomic DNA, though it exhibits context-dependent binding specificity. Genomic context protein binding microarray (gcPBM) studies reveal that nucleotides flanking the core E-box influence CBF1 affinity by altering DNA shape. For example, sequences inducing minor groove narrowing enhance binding by ~40% compared to random flanking regions [1]. Additionally, CBF1 binds the centromere DNA element I (CDEI) (5´-RTCACRTG-3´) to recruit kinetochore components, ensuring chromosome segregation fidelity [2]. Despite sharing the E-box preference with paralogs like Tye7, CBF1 occupies distinct genomic targets due to flanking-sequence-dependent structural dynamics [1].
Table 2: DNA Motifs Bound by CBF1
Consensus Sequence | Genomic Context | Biological Role | Binding Affinity (Relative) |
---|---|---|---|
CACGTG | Metabolic gene promoters | Methionine biosynthesis regulation | High (Basal affinity) |
RTCACRTG | Centromeres | Kinetochore assembly | Moderate |
CACGTG + A/T flanks | Genome-wide | Enhanced minor groove compression | High (1.4× basal) |
CBF1 activity is modulated by several post-translational modifications (PTMs):
PTM crosstalk exemplifies a regulatory triad: Phosphorylation primes ubiquitination, while sumoylation competes for lysine access, creating dynamic feedback loops [5].
Table 3: Post-Translational Modifications of CBF1
PTM Type | Residues Modified | Enzymes Involved | Functional Outcome |
---|---|---|---|
Phosphorylation | S12, T18 | Casein Kinase II (CK2) | Reduced DNA binding |
Ubiquitination | K30, K74 | SCFᴹᵉᵗ³⁰ E3 ligase | Proteasomal degradation |
Sumoylation | K16 | Ubc9 SUMO ligase | Enhanced Met4-Met28 complex stability |
CBF1 undergoes allosteric rearrangements upon binding DNA or partners. The bHLH domain shifts from a disordered state to a structured helix when contacting E-boxes, narrowing the DNA minor groove by 2.5 Å [1]. In the CBF1-Met4-Met28 complex, CBF1 acts as a scaffold: Its leucine zipper recruits Met28, while its bHLH domain anchors Met4, forming a tripartite interface that enhances DNA affinity 10-fold [2]. Mutations disrupting this interface (e.g., L85A) abolish complex assembly, confirming cooperativity is structurally encoded [5].
DNA shape readout explains paralog specificity: Flanking nucleotides induce kinks or bends that favor CBF1’s bHLH geometry over Tye7’s, despite identical core motifs [1]. This mechanism ensures target discrimination without cofactors.
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